molecular formula C8H10O5 B2453391 2-(2,2-Dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetic acid CAS No. 1894228-79-5

2-(2,2-Dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetic acid

Cat. No.: B2453391
CAS No.: 1894228-79-5
M. Wt: 186.163
InChI Key: BYRLIEOLAXRECG-UHFFFAOYSA-N
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Description

The compound with the chemical formula 2-(2,2-Dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetic acid Isopropylidene malonate . This compound is a derivative of malonic acid and is characterized by its unique structure, which includes a dioxane ring. It is widely used in organic synthesis due to its reactivity and versatility.

Properties

IUPAC Name

2-(2,2-dimethyl-6-oxo-1,3-dioxin-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O5/c1-8(2)12-5(3-6(9)10)4-7(11)13-8/h4H,3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRLIEOLAXRECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=CC(=O)O1)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropylidene malonate can be synthesized through the reaction of malonic acid with acetone in the presence of an acid catalyst. The reaction typically involves the formation of a cyclic intermediate, which then undergoes dehydration to form the final product.

Industrial Production Methods: In industrial settings, the production of isopropylidene malonate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Esterification and β-Keto Ester Formation

The carboxylic acid group undergoes esterification under standard coupling conditions. For example:

  • Reagents : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) activate the acid for nucleophilic attack by alcohols.

  • Application : Used to synthesize dioxinone β-keto esters (e.g., with farnesol or geraniol) for meroterpenoid synthesis .

Reaction ComponentDetails
Substrate2-(2,2-Dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetic acid
AlcoholFarnesol, geraniol, or other tertiary alcohols
ConditionsCH₂Cl₂, 25°C, 18 h; followed by thermolysis at 55°C in toluene
Yield79% for β-keto ester 21 with farnesol

Decarboxylative Allylic Rearrangement

The compound participates in palladium-catalyzed decarboxylation to form resorcylates:

  • Catalyst : Pd₂(dba)₃ and tri(2-furyl)phosphine.

  • Mechanism : Regioselective allylic rearrangement followed by aromatization .

Reaction ParameterDetails
SubstrateDioxinone β,δ-diketo ester (derived from the parent compound)
ConditionsTHF, 25°C; CsOAc in iPrOH
ProductFarnesyl resorcylate (24) or geranyl resorcylate (14)
Yield45–60% after chromatography

Acylketene Generation via Thermolysis

Heating generates a reactive acylketene intermediate, which can be trapped by nucleophiles:

  • Temperature : 55°C in toluene .

  • Trapping Agents : Alcohols (e.g., farnesol) yield β-keto esters; amines form amides.

IntermediateTrapping AgentProduct
Dioxinone acylketenetrans,trans-FarnesolFarnesyl β-keto ester (21)
Dioxinone acylketene2-Chloro-5-methyl-pyridin-4-ylamineHeterocyclic adduct (57% yield)

Nucleophilic Substitution Reactions

The 4-oxo group and electron-deficient dioxin ring enable nucleophilic attacks:

  • Example : Reaction with 2-chloro-5-methyl-pyridin-4-ylamine under acidic conditions (H₂SO₄, 90°C) forms a bipyridinyl derivative .

Reaction ComponentDetails
Conditions1,4-Dioxane, 90°C, 3.5 h; H₂SO₄, 1 h
WorkupAqueous extraction and filtration
Yield57% (sulfate salt)

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from analogs due to its acetic acid substituent:

CompoundKey FeatureReactivity Difference
1-(2,2-Dimethyl-4-oxo-dioxin-6-yl)prop-1-en-2-yl acetatePropene groupEnhanced electrophilicity at α-carbon
2,2-Dimethyl-6-(trifluoromethyl)-dioxinTrifluoromethyl groupIncreased lipophilicity

Scientific Research Applications

Isopropylidene malonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including heterocycles and natural products.

    Biology: The compound is employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It is used in the development of drugs and therapeutic agents.

    Industry: Isopropylidene malonate is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of isopropylidene malonate involves its reactivity towards nucleophiles and electrophiles. The compound’s active methylene group between the carbonyl groups makes it highly reactive in various chemical reactions. It can form enolate ions, which can then participate in nucleophilic addition and substitution reactions.

Comparison with Similar Compounds

    Malonic acid: The parent compound of isopropylidene malonate.

    Diethyl malonate: Another derivative of malonic acid, commonly used in organic synthesis.

    Meldrum’s acid: A cyclic derivative of malonic acid with similar reactivity.

Uniqueness: Isopropylidene malonate is unique due to its cyclic structure, which imparts different reactivity compared to its linear counterparts. This makes it a valuable intermediate in the synthesis of complex organic molecules.

Biological Activity

2-(2,2-Dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetic acid, with the CAS number 1894228-79-5 and molecular formula C8_8H10_{10}O5_5, has garnered attention in recent years for its potential biological activities. This compound belongs to a class of dioxins that are characterized by their unique structural properties, which may contribute to various biological effects including antimicrobial and anti-inflammatory activities.

The molecular weight of this compound is 186.16 g/mol. It is typically stored in a sealed container at temperatures below -20°C to maintain its stability and efficacy.

PropertyValue
Molecular FormulaC8_8H10_{10}O5_5
Molecular Weight186.16 g/mol
CAS Number1894228-79-5
Storage ConditionsSealed, < -20°C

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. Preliminary results indicate that this compound exhibits significant activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : In vitro assays have shown that the MIC against Staphylococcus aureus is approximately 32 µg/mL, indicating moderate antibacterial activity.
  • Spectrum of Activity : The compound has also been tested against Gram-negative bacteria, with varying degrees of effectiveness noted.

Anti-inflammatory Properties

Beyond its antimicrobial effects, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in cell culture models.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of various dioxin derivatives, including this compound. The findings revealed:

  • Tested Strains : E. coli, S. aureus, and Pseudomonas aeruginosa.
  • Results : The compound demonstrated the highest activity against S. aureus with an MIC of 32 µg/mL and showed lower activity against E. coli and Pseudomonas aeruginosa.

Study 2: Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory potential of this compound through in vitro assays using macrophage cell lines. The results indicated:

  • Cytokine Production : A significant reduction in TNF-alpha and IL-6 levels was observed when cells were treated with the compound.
  • Mechanism of Action : It was hypothesized that the compound inhibits NF-kB signaling pathways involved in inflammation.

Q & A

Q. Theoretical Integration :

  • Link synthetic outcomes to concepts like Curtin-Hammett kinetics or frontier molecular orbital theory .

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